molecular formula C14H17NO2 B5654219 8-methoxy-2-methyl-3-propyl-4-quinolinol

8-methoxy-2-methyl-3-propyl-4-quinolinol

Cat. No. B5654219
M. Wt: 231.29 g/mol
InChI Key: GCYLRGJLMNXSHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinol derivatives often involves multi-step chemical processes including alkylation, demethylation, and cyclization reactions. A method for preparing 2-isopropyl-8-quinolinol, closely related to the target compound, involves alkylation of 8-methoxyquinoline followed by demethylation processes (Kolobielski, 1966). Such methodologies provide insights into the synthetic routes that could be adapted for the synthesis of "8-methoxy-2-methyl-3-propyl-4-quinolinol".

Molecular Structure Analysis

The molecular structure and properties of quinolinol derivatives are often elucidated using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and UV spectroscopy, along with computational methods including density functional theory (DFT) calculations. These techniques help in understanding the vibrational properties, charge distribution, and molecular orbitals of compounds (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinolinol derivatives undergo various chemical reactions, including electrophilic cyclization and interactions with metal ions, which influence their chemical properties and potential applications. For instance, the synthesis of methoxy-2-quinolones via Pummerer-type cyclization highlights the reactivity of quinolinol derivatives under certain conditions (Toda et al., 2000).

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as their photoluminescence, electroluminescence, and thermal properties, are crucial for their applications in materials science. Studies have shown that methylation of the quinolinol ligand can significantly affect these properties, influencing the performance of organic light-emitting devices (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties of quinolinol derivatives, including their reactivity, stability, and interactions with other molecules, are of significant interest. For example, the synthesis and characterization of technetium(V) 8-quinolinolates provided insights into the coordination chemistry and potential applications of quinolinol derivatives in radiopharmaceuticals (Wilcox et al., 1984).

properties

IUPAC Name

8-methoxy-2-methyl-3-propyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-6-10-9(2)15-13-11(14(10)16)7-5-8-12(13)17-3/h5,7-8H,4,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYLRGJLMNXSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC2=C(C1=O)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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